molecular formula C10H12I2 B14278466 Benzene, 1,4-bis(2-iodoethyl)- CAS No. 130800-03-2

Benzene, 1,4-bis(2-iodoethyl)-

Cat. No.: B14278466
CAS No.: 130800-03-2
M. Wt: 386.01 g/mol
InChI Key: VIHJZHSVRYXGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,4-bis(2-iodoethyl)-: is an organic compound with the molecular formula C10H12I2. It is a derivative of benzene, where two iodine atoms are attached to the ethyl groups at the 1 and 4 positions of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, 1,4-bis(2-iodoethyl)- can be synthesized through the iodination of 1,4-diethylbenzene. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, under controlled conditions to ensure selective iodination at the ethyl groups .

Industrial Production Methods: Industrial production of Benzene, 1,4-bis(2-iodoethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ammonia, or other nucleophiles in polar solvents.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

    Substitution: Formation of benzene derivatives with different functional groups replacing iodine.

    Oxidation: Formation of benzene-1,4-dicarboxylic acid or benzene-1,4-dialdehyde.

    Reduction: Formation of 1,4-diethylbenzene.

Scientific Research Applications

Chemistry: Benzene, 1,4-bis(2-iodoethyl)- is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of complex molecules through cross-coupling reactions and other synthetic transformations .

Biology and Medicine: In biological research, Benzene, 1,4-bis(2-iodoethyl)- is used to study the effects of halogenated compounds on biological systems. It is also explored for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms .

Industry: The compound is utilized in the production of specialty chemicals, including polymers and resins. It is also used in the development of materials with specific properties, such as flame retardants and plasticizers .

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(2-iodoethyl)- involves its ability to undergo various chemical reactions due to the presence of reactive iodine atoms. These reactions can lead to the formation of new chemical bonds and the modification of existing structures. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Benzene, 1,4-bis(2-iodoethyl)- is unique due to the presence of two iodine atoms, which makes it highly reactive and suitable for specific synthetic applications. The iodine atoms provide sites for further functionalization, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

130800-03-2

Molecular Formula

C10H12I2

Molecular Weight

386.01 g/mol

IUPAC Name

1,4-bis(2-iodoethyl)benzene

InChI

InChI=1S/C10H12I2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2

InChI Key

VIHJZHSVRYXGBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCI)CCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.